molecular formula C6H4BrCl2N B1322018 5-(Bromomethyl)-2,3-dichloropyridine CAS No. 287714-93-6

5-(Bromomethyl)-2,3-dichloropyridine

Cat. No.: B1322018
CAS No.: 287714-93-6
M. Wt: 240.91 g/mol
InChI Key: WDNMFRJFVXIEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

Target of Action

5-(Bromomethyl)-2,3-dichloropyridine is a halogenated derivative that is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

It is known that the compound plays a significant role in the suzuki–miyaura cross-coupling reaction . This reaction is a key biochemical pathway in organic synthesis, facilitating the formation of carbon-carbon bonds .

Pharmacokinetics

Like other halogenated derivatives, it is likely that the compound undergoes primarily renal elimination . Therefore, dosage adjustment may be required for patients with renal impairment

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction environment must be carefully controlled to ensure optimal performance of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

    2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(bromomethyl)-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNMFRJFVXIEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5,6-dichloro-3-pyridinemethanol (1.0 eq.) was taken up in dichloromethane and stirred overnight with carbon tetrabromide (1.5 eq.) and 1,3-bis(diphenylphosphino)propane (0.75 eq.) Ether was added to the solution and filtration followed by concentration of the filtrate afforded the 5,6-dichloro-3-bromomethylpyridine in 130% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

CBr4 (497 mg, 1.5 mmol, Aldrich) was added portionwise to a solution of (5,6-dichloro-pyridin-3-yl)-methanol (178 mg, 1.0 mmol, TCI-US) and PPh3 (393 mg, 1.5 mmol, Aldrich) in CH3CN (3 mL) with stirring at room temperature. The mixture was stirred at room temperature for 30 min, the solvent was removed in vacuo and the residue was purified by silica gel column chromatography, eluting with 10% EtOAc/hexane to give the title compound. MS (ESI, pos. ion) m/z: 242 (M+1).
Name
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
393 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3.0 mL of tribromophosphine was added to 3.0 g of (5,6-dichloropyridin-3-yl)methanol (16.9 mmol) dissolved in 60 mL of dichloromethane, and stirred at room temperature for 2 hours. 30 mL of water was added dropwise thereto, and the organic layer was separated. The organic layer was washed with saturated sodium bicarbonate, and dried over magnesium sulfate. Then, the organic layer was concentrated under reduced pressure to obtain 3.66 g of 5-(bromomethyl)-2,3-dichloropyridine (yield 90%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.